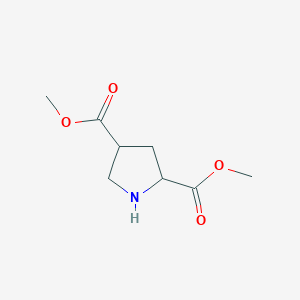![molecular formula C7H7BrN4 B15251029 6-Bromo-2-methylimidazo[1,2-a]pyrimidin-3-amine](/img/structure/B15251029.png)
6-Bromo-2-methylimidazo[1,2-a]pyrimidin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-2-methylimidazo[1,2-a]pyrimidin-3-amine is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyrimidines. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry for drug development. The presence of a bromine atom at the 6th position and a methyl group at the 2nd position of the imidazo[1,2-a]pyrimidine ring imparts unique chemical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-methylimidazo[1,2-a]pyrimidin-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-amino-1-propargylpyridinium bromide with sodium methoxide, leading to the formation of 2-methylimidazo[1,2-a]pyridine. This intermediate is then brominated using bromine to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of automated systems can ensure consistent quality and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-methylimidazo[1,2-a]pyrimidin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions to form different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide, potassium carbonate, and various nucleophiles can be used for substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups at the 6th position, while oxidation and reduction can lead to the formation of various oxidized or reduced forms of the compound.
Scientific Research Applications
6-Bromo-2-methylimidazo[1,2-a]pyrimidin-3-amine has several scientific research applications:
Medicinal Chemistry: It is used in the development of new drugs due to its potential biological activities, including anticancer, antibacterial, and antiviral properties.
Biological Studies: The compound is used in studies to understand its mechanism of action and its effects on various biological pathways.
Chemical Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industrial Applications: The compound is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 6-Bromo-2-methylimidazo[1,2-a]pyrimidin-3-amine involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or other enzymes involved in cell signaling pathways, thereby exerting its anticancer or antibacterial effects .
Comparison with Similar Compounds
Similar Compounds
2-Methylimidazo[1,2-a]pyridine: Similar structure but lacks the bromine atom at the 6th position.
6-Chloro-2-methylimidazo[1,2-a]pyrimidin-3-amine: Similar structure with a chlorine atom instead of bromine at the 6th position.
2-Ethyl-6-chloroimidazo[1,2-a]pyridine: Similar structure with an ethyl group at the 2nd position and a chlorine atom at the 6th position.
Uniqueness
The presence of the bromine atom at the 6th position and the methyl group at the 2nd position makes 6-Bromo-2-methylimidazo[1,2-a]pyrimidin-3-amine unique. These substituents can significantly influence the compound’s chemical reactivity and biological activity, making it a valuable compound for various applications in medicinal chemistry and drug development.
Properties
Molecular Formula |
C7H7BrN4 |
|---|---|
Molecular Weight |
227.06 g/mol |
IUPAC Name |
6-bromo-2-methylimidazo[1,2-a]pyrimidin-3-amine |
InChI |
InChI=1S/C7H7BrN4/c1-4-6(9)12-3-5(8)2-10-7(12)11-4/h2-3H,9H2,1H3 |
InChI Key |
YZMMIZDOHATSQD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C=C(C=NC2=N1)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-O-benzyl 5-O-tert-butyl 8a-O-ethyl (3aS,8aR)-3,3a,4,6,7,8-hexahydro-1H-pyrrolo[3,4-c]azepine-2,5,8a-tricarboxylate](/img/structure/B15250983.png)

![tert-butyl (4aS,8R,8aS)-8-amino-2,3,4,4a,5,7,8,8a-octahydropyrano[3,2-c]pyridine-6-carboxylate](/img/structure/B15250990.png)
![2-(2-Oxo-1,2-dihydropyridin-3-yl)-1H-benzo[d]imidazole-6-carboximidamide](/img/structure/B15251003.png)

![6-Bromo-3-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15251021.png)
![9,9,18,18-tetrahexadecyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene-6,15-dicarbaldehyde](/img/structure/B15251026.png)





